5-{5,7-dimethyl-6-[(2-methylphenyl)methyl]pyrazolo[1,5-a]pyrimidin-3-yl}-3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazole
Description
The compound 5-{5,7-dimethyl-6-[(2-methylphenyl)methyl]pyrazolo[1,5-a]pyrimidin-3-yl}-3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazole (CAS: 1030090-34-6) is a heterocyclic molecule featuring a pyrazolo[1,5-a]pyrimidine core fused with a 1,2,4-oxadiazole ring. Its molecular formula is C₂₇H₂₇N₅O₃ (molecular weight: 469.545 g/mol), with key substituents including:
- A 5,7-dimethyl-6-[(2-methylphenyl)methyl] group on the pyrazolo[1,5-a]pyrimidine ring.
- A 4-ethoxy-3-methoxyphenyl group attached to the oxadiazole moiety .
Biological Activities: Pyrazolo[1,5-a]pyrimidine derivatives are associated with antitrypanosomal, antischistosomal, and anticancer properties. The oxadiazole ring enhances metabolic stability and target binding, making this compound a candidate for pharmacological applications .
Properties
IUPAC Name |
5-[5,7-dimethyl-6-[(2-methylphenyl)methyl]pyrazolo[1,5-a]pyrimidin-3-yl]-3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N5O3/c1-6-34-23-12-11-20(14-24(23)33-5)25-30-27(35-31-25)22-15-28-32-18(4)21(17(3)29-26(22)32)13-19-10-8-7-9-16(19)2/h7-12,14-15H,6,13H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWBKXHSZPRAKHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NOC(=N2)C3=C4N=C(C(=C(N4N=C3)C)CC5=CC=CC=C5C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{5,7-dimethyl-6-[(2-methylphenyl)methyl]pyrazolo[1,5-a]pyrimidin-3-yl}-3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazole typically involves multiple steps, starting from readily available starting materials
Formation of Pyrazolo[1,5-a]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Oxadiazole Ring: The oxadiazole ring can be introduced through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Scale-up processes would also need to consider factors such as reaction time, temperature, and purification methods to ensure the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups.
Reduction: Reduction reactions can target the oxadiazole ring or other functional groups.
Substitution: Various substitution reactions can occur, particularly at the aromatic rings and the pyrazolo[1,5-a]pyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Its unique structure allows it to interact with various biological targets, making it a valuable tool in biochemical studies.
Medicine: The compound’s potential pharmacological activities, such as anti-inflammatory and neuroprotective effects, make it a candidate for drug development
Industry: It can be used in the development of new agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 5-{5,7-dimethyl-6-[(2-methylphenyl)methyl]pyrazolo[1,5-a]pyrimidin-3-yl}-3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The compound’s structure allows it to fit into the active sites of these targets, disrupting their normal function and leading to therapeutic effects .
Comparison with Similar Compounds
Structural Analogues in the Pyrazolo[1,5-a]Pyrimidine Family
Key Observations :
- The oxadiazole ring in the target compound distinguishes it from analogues like DPA-714, which prioritize fluorine-containing groups for imaging .
- Substituent positioning (e.g., ethoxy-methoxyphenyl vs. quinazoline) significantly alters bioactivity, with lipophilic groups enhancing membrane permeability .
Oxadiazole-Containing Derivatives
Key Observations :
Substituent-Driven Activity Variations
- Ethoxy vs.
- Methylphenyl vs. Fluorinated Groups: Fluorine in DPA-714 increases TSPO binding affinity, whereas the methylphenyl group in the target compound may favor antitrypanosomal activity .
- Piperazine vs. Oxadiazole : Piperazine-containing derivatives (e.g., ) show enhanced enzyme inhibition, while oxadiazole rings prioritize metabolic stability .
Biological Activity
The compound 5-{5,7-dimethyl-6-[(2-methylphenyl)methyl]pyrazolo[1,5-a]pyrimidin-3-yl}-3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazole is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its biological activity based on recent research findings.
Chemical Structure and Properties
The compound has the following molecular formula: . The structural complexity includes a pyrazolo[1,5-a]pyrimidine core, which is known for various biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant antibacterial effects. For instance:
- Minimum Inhibitory Concentrations (MICs) : Compounds derived from this class showed MIC values against Gram-positive bacteria as low as and against Gram-negative bacteria ranging from to .
- Bactericidal Activity : The compound demonstrated bactericidal properties with Minimum Bactericidal Concentrations (MBCs) that were ≤4 times the MICs, indicating strong efficacy against tested bacterial strains .
Table 1: Antimicrobial Efficacy of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | Bacterial Strain | MIC () | MBC () |
|---|---|---|---|
| 3a | S. aureus | 0.125 | 0.0625 |
| 6 | E. coli | 0.187 | 0.094 |
| 10a | P. aeruginosa | 0.250 | 0.125 |
Antibiofilm Activity
The compound also exhibited significant antibiofilm activity. In crystal violet assays:
- Biofilm Inhibition : Compounds such as 3a and 10a inhibited biofilm formation by over 80% against both Staphylococcus aureus and Pseudomonas aeruginosa .
Table 2: Biofilm Formation Inhibition
| Compound | Biofilm Formation (%) | Bacterial Strain |
|---|---|---|
| 3a | ≥85% | S. aureus |
| 10a | >80% | P. aeruginosa |
Anticancer Potential
The pyrazolo[1,5-a]pyrimidine derivatives have shown promise in anticancer research:
- Enzymatic Inhibition : Studies indicate that these compounds can inhibit specific enzymes involved in cancer progression, suggesting their potential as therapeutic agents in cancer treatment .
The biological activity of the compound can be attributed to its ability to interact with various cellular targets:
- Protein Interactions : The structure allows for effective binding to proteins involved in cell signaling pathways, potentially disrupting processes essential for bacterial survival and cancer cell proliferation .
Case Studies
In a recent study published in a reputable journal, researchers synthesized several derivatives of pyrazolo[1,5-a]pyrimidines and evaluated their biological activities:
Q & A
Q. What are the critical reaction conditions for synthesizing pyrazolo[1,5-a]pyrimidine derivatives like this compound?
Methodological considerations include:
- Temperature control : Optimal cyclization of pyrazolo-pyrimidine cores often occurs at 80–120°C ().
- pH modulation : Acidic conditions (e.g., HCl catalysis) improve yields in heterocycle formation ().
- Multi-step purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) are essential for isolating intermediates ().
- Characterization : Confirm structure via /-NMR (aromatic proton integration, coupling constants) and high-resolution mass spectrometry (HRMS) ().
Q. How do structural features of the pyrazolo[1,5-a]pyrimidine core influence reactivity?
Key structural determinants:
- Electron-donating groups (e.g., 4-ethoxy-3-methoxyphenyl on the oxadiazole ring) enhance π-π stacking with biological targets ( ).
- Steric hindrance : The 6-[(2-methylphenyl)methyl] group may restrict rotational freedom, affecting binding pocket compatibility ( ).
- Heteroatom positioning : The 1,2,4-oxadiazole moiety increases metabolic stability compared to ester or amide linkages ( ).
Q. What spectroscopic techniques are most reliable for confirming purity?
A tiered approach is recommended:
- Primary : -NMR to verify proton environments (e.g., singlet for oxadiazole protons at δ 8.2–8.5 ppm) ().
- Secondary : HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95% by area under the curve) ().
- Tertiary : Elemental analysis (C, H, N within ±0.4% of theoretical) to confirm bulk composition ().
Advanced Research Questions
Q. How can contradictory bioactivity data across structural analogs be resolved?
Strategies include:
- Systematic SAR : Compare analogs with incremental modifications (e.g., methyl vs. ethyl at position 7) to isolate activity drivers ( ).
- Dose-response normalization : Use Hill slopes to differentiate partial agonists from full antagonists in receptor assays ( ).
- Crystallographic validation : Resolve binding modes of high- vs. low-activity analogs (e.g., Protein Data Bank ID 3LD6 for fungal targets) ().
Q. What computational methods optimize pharmacological profiles?
Integrate:
- Molecular docking : Simulate interactions with targets like TSPO (PDB: 2MG3) or 5-HT6 receptors ( ). Prioritize compounds with ΔG < −8 kcal/mol.
- ADME prediction : Use SwissADME to optimize logP (target 2.5–3.5) and blood-brain barrier penetration ( ).
- Dynamic simulations : Assess conformational stability of the oxadiazole ring (RMSD < 2.0 Å over 100 ns MD runs) ( ).
Q. How to address low yields in multi-step syntheses?
Process optimization:
- Flow chemistry : Improve reproducibility of oxidation steps (e.g., Swern oxidation) with controlled residence times ().
- Catalyst screening : Test Pd(OAc)/Xantphos for Suzuki couplings ().
- DoE-guided optimization : Vary solvent polarity (DMF vs. THF) and temperature to maximize cyclization efficiency ().
Q. What in vivo models best evaluate target engagement?
Prioritize:
- Radiotracer studies : Incorporate or isotopes for PET imaging of TSPO-expressing tumors ( ).
- Pharmacokinetic profiling : Measure plasma half-life (>4 hr) and brain-to-plasma ratios (>0.3) in rodents ( ).
- Metabolite identification : Use LC-MS/MS to detect oxidative degradation of the oxadiazole ring ().
Q. How to validate off-target effects in kinase inhibition assays?
Methodological steps:
- Broad-panel screening : Test against 100+ kinases (e.g., DiscoverX) at 1 µM ().
- Counter assays : Use isothermal titration calorimetry (ITC) to confirm direct binding (K < 10 µM) ( ).
- Structural analogs : Compare selectivity profiles of compounds with/without the 4-ethoxy-3-methoxyphenyl group ().
Data Contradiction Analysis
Interpreting conflicting solubility data across analogs:
- Variable metrics : Differentiate kinetic (DMSO stock precipitation) vs. thermodynamic solubility (shake-flask method).
- Structural tweaks : Replace the 1,2,4-oxadiazole with a 1,3,4-oxadiazole to improve aqueous solubility (logS > −4) ().
Resolving discrepancies in IC50 values for antitumor activity:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
